molecular formula C10H9IN2O B1402945 3-Iodo-2-methoxy-5-methyl-1,6-naphthyridine CAS No. 1407532-84-6

3-Iodo-2-methoxy-5-methyl-1,6-naphthyridine

Cat. No.: B1402945
CAS No.: 1407532-84-6
M. Wt: 300.1 g/mol
InChI Key: HLKGEJWYNOHKTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-2-methoxy-5-methyl-1,6-naphthyridine is a heterocyclic compound with the molecular formula C10H9IN2O. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

3-Iodo-2-methoxy-5-methyl-1,6-naphthyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The compound’s iodine atom can form halogen bonds with amino acid residues in proteins, potentially altering their conformation and activity. Additionally, the methoxy group can participate in hydrogen bonding, further influencing the compound’s interactions with biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. The compound’s iodine atom is particularly important for its binding interactions, as it can form halogen bonds with target biomolecules. Additionally, the methoxy and methyl groups contribute to the compound’s overall binding affinity and specificity. These interactions can result in changes in gene expression, enzyme activity, and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time when exposed to light or heat. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, this compound can exhibit toxic or adverse effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in oxidative stress responses and energy production, leading to changes in cellular metabolism. Additionally, this compound can affect the levels of key metabolites, further impacting cellular function and homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. The compound’s iodine atom and methoxy group play important roles in its transport and distribution, as they can interact with transporters and binding proteins to facilitate its movement within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Additionally, this compound can accumulate in the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

The synthesis of 3-Iodo-2-methoxy-5-methyl-1,6-naphthyridine typically involves the iodination of 2-methoxy-5-methyl-1,6-naphthyridine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-Iodo-2-methoxy-5-methyl-1,6-naphthyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and solvents like DMF or DMSO. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Iodo-2-methoxy-5-methyl-1,6-naphthyridine has several applications in scientific research:

Comparison with Similar Compounds

3-Iodo-2-methoxy-5-methyl-1,6-naphthyridine can be compared with other naphthyridine derivatives, such as:

    2-Methoxy-5-methyl-1,6-naphthyridine: Lacks the iodine atom, resulting in different reactivity and biological activity.

    3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.

    3-Chloro-2-methoxy-5-methyl-1,6-naphthyridine:

The uniqueness of this compound lies in its specific halogen substitution, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-iodo-2-methoxy-5-methyl-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O/c1-6-7-5-8(11)10(14-2)13-9(7)3-4-12-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKGEJWYNOHKTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=NC(=C(C=C12)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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